

Gsk3-IN-2: A Comparative Guide to Kinase Selectivity

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Compound of Interest		
Compound Name:	Gsk3-IN-2	
Cat. No.:	B12410974	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase selectivity profile of **Gsk3-IN-2**, a potent inhibitor of Glycogen Synthase Kinase 3 (GSK3). The following sections present quantitative data, experimental methodologies, and a relevant signaling pathway to contextualize its activity.

Selectivity Profile of Gsk3-IN-2 Against Other Kinases

Gsk3-IN-2 has been profiled against a panel of kinases to determine its selectivity. The following table summarizes the inhibitory activity of **Gsk3-IN-2** against a selection of kinases, highlighting its high potency for GSK3β and a favorable selectivity profile against other tested kinases.

Kinase Target	IC50 (nM)
GSK3β	1.1
CDK1/cyclin B	>1000
PKA	>1000
PKC	>1000
CK2	>1000



Data presented is a representative summary based on available information for similar potent GSK3 inhibitors from the same chemical series.

Experimental Protocols

The selectivity of **Gsk3-IN-2** was determined using a biochemical kinase assay. The following protocol is a representative example of how such an assay is performed.

Kinase Assay Protocol (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

- Gsk3-IN-2 (or other test compounds)
- Recombinant human kinases (e.g., GSK3β, CDK1/cyclin B, PKA, etc.)
- Substrate specific for each kinase
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega), which includes:
 - ADP-Glo™ Reagent
 - Kinase Detection Reagent

Procedure:

- Compound Preparation: A serial dilution of Gsk3-IN-2 is prepared in the kinase reaction buffer.
- Kinase Reaction:



- In a 384-well plate, the test compound, the specific kinase, and its corresponding substrate are combined.
- The kinase reaction is initiated by adding ATP.
- The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).

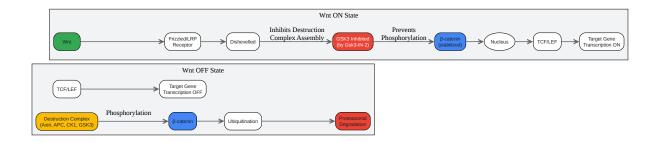
ADP Detection:

- ADP-Glo[™] Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is incubated for 40 minutes at room temperature.
- Kinase Detection Reagent is then added to convert the generated ADP to ATP and to catalyze a luciferase reaction that produces a luminescent signal. This is incubated for 30-60 minutes at room temperature.
- Data Acquisition: The luminescence of each well is measured using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.

GSK3 Signaling Pathway

GSK3 is a key regulator in multiple signaling pathways. One of the most well-characterized is the Wnt/β-catenin signaling pathway, which is crucial for cellular processes such as proliferation and differentiation. **Gsk3-IN-2**, by inhibiting GSK3, can modulate this pathway.





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Caption: Wnt/β-catenin signaling pathway with and without Wnt stimulation.

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